N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19(15-8-1-3-10-17(15)24(26)27)23(13-14-7-5-6-12-21-14)20-22-16-9-2-4-11-18(16)28-20/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFFLFBLYJQWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Nitrobenzoyl Chloride
2-Nitrobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux to yield 2-nitrobenzoyl chloride, a reactive acylating intermediate.
Reaction Conditions :
- Solvent : Toluene or neat SOCl₂
- Temperature : 70–80°C
- Time : 3–4 hours
- Yield : >90% (crude)
Formation of N-(Benzo[d]thiazol-2-yl)-2-nitrobenzamide
Benzo[d]thiazol-2-amine reacts with 2-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine, DIPEA) to form the mono-substituted amide.
Procedure :
- Dissolve benzo[d]thiazol-2-amine (1.0 equiv) in anhydrous dichloromethane (DCM).
- Add triethylamine (2.5 equiv) and cool to 0°C.
- Slowly add 2-nitrobenzoyl chloride (1.1 equiv) dropwise.
- Stir at room temperature for 12 hours.
- Quench with water, extract with DCM, and purify via silica gel chromatography.
Key Data :
N-Alkylation with Pyridin-2-ylmethyl Bromide
The amide nitrogen is alkylated using pyridin-2-ylmethyl bromide under basic conditions. Due to the amide’s low nucleophilicity, phase-transfer catalysts (e.g., tetrabutylammonium iodide) enhance reactivity.
Optimized Conditions :
- Base : Potassium carbonate (K₂CO₃)
- Solvent : Acetonitrile
- Catalyst : Tetrabutylammonium iodide (10 mol%)
- Temperature : 80°C
- Time : 24 hours
Challenges :
- Competing O-alkylation is minimized by using polar aprotic solvents.
- Yield : 40–50% (moderate due to steric hindrance).
Reductive Amination and Acylation Pathway
Synthesis of N-(Pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
Benzo[d]thiazol-2-amine undergoes reductive amination with pyridine-2-carbaldehyde to form the secondary amine.
Procedure :
- Mix benzo[d]thiazol-2-amine (1.0 equiv) and pyridine-2-carbaldehyde (1.2 equiv) in methanol.
- Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) and stir at room temperature for 24 hours.
- Acidify with HCl, extract with ethyl acetate, and neutralize with NaHCO₃.
Key Data :
Coupling with 2-Nitrobenzoic Acid
The di-substituted amine is coupled with 2-nitrobenzoic acid using EDCI/HOBt activation.
Optimized Protocol :
- Activate 2-nitrobenzoic acid (1.0 equiv) with EDCI (1.2 equiv) and HOBt (1.2 equiv) in DMF for 30 minutes.
- Add N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine (1.0 equiv) and DIPEA (3.0 equiv).
- Stir at room temperature for 24 hours.
- Purify via recrystallization (ethanol/water).
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Stepwise Amidation | Straightforward purification | Low N-alkylation efficiency | 40–50% |
| Reductive Amination | Higher di-substituted amine purity | Multi-step synthesis | 55–65% |
| Multi-Component (Hypothetical) | Potentially fewer steps | Unproven for this target | N/A |
Mechanistic Insights
Amide Coupling Mechanism
EDCI activates the carboxylic acid as an O-acylisourea intermediate, which reacts with HOBt to form an active ester. Nucleophilic attack by the di-substituted amine yields the tertiary amide.
Reductive Amination
Pyridine-2-carbaldehyde condenses with benzo[d]thiazol-2-amine to form an imine, reduced by NaBH₃CN to the secondary amine. The nitro group’s electron-withdrawing nature destabilizes the intermediate, necessitating mild reducing agents.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) at the 2-position of the benzamide moiety undergoes reduction to form an amine (-NH₂). This reaction is critical for modifying the compound’s biological activity or enabling further derivatization.
-
Mechanism : The nitro group is reduced via a six-electron transfer process, forming intermediates such as nitroso and hydroxylamine before yielding the primary amine .
Electrophilic Substitution on the Benzothiazole Ring
The benzothiazole ring undergoes electrophilic substitution at the C-5 and C-6 positions due to electron-rich aromatic regions.
Oxidation of the Thiazole Sulfur
The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones under controlled conditions.
-
Stability : Sulfoxides are prone to further oxidation, while sulfones are chemically inert under standard conditions .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient aromatic ring (due to the nitro group) undergoes NAS with strong nucleophiles.
Coordination with Metal Ions
The pyridine and benzothiazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Hydrolysis of the Amide Bond
Under strongly acidic or basic conditions, the amide bond linking the benzamide and benzothiazole groups undergoes hydrolysis.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a benzothiazole moiety, a nitro group, and a pyridine ring, which contribute to its unique chemical properties. The synthesis typically involves multi-step reactions that yield high purity and efficiency. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing benzothiazole and pyridine moieties exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These studies often utilize methods such as the cup plate method to assess antibacterial activity at specified concentrations .
Antifungal Activity
In addition to antibacterial properties, the compound has shown potential antifungal activity against pathogens like Aspergillus niger and Aspergillus oryzae. The biological evaluation typically involves screening at low concentrations, demonstrating effectiveness in inhibiting fungal growth .
Potential Drug Development
Given its promising biological activities, N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide is being investigated as a lead compound for drug development. Its structural features allow for modifications that could optimize efficacy and reduce toxicity. Research into derivatives has revealed enhanced biological activities, suggesting that further exploration could yield effective therapeutic agents.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzothiazole and pyridinylmethyl groups can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: This compound also features a benzotriazole ring and is used as a UV absorber.
Dimethyl 2,6-pyridinedicarboxylate: This compound contains a pyridine ring and is used in the synthesis of macrocycles and other complex molecules.
Uniqueness
N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzothiazole and a pyridinylmethyl group in the same molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Compound Overview
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H12N4O3S
- Molecular Weight : 326.3 g/mol
- CAS Number : 886904-06-9
The compound features a benzothiazole ring, a nitro group, and a pyridinylmethyl group, which contribute to its unique chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions within biological systems.
Antimicrobial Activity
Research indicates that compounds containing benzothiazole and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.015 mg/mL, indicating potent antibacterial activity .
Anticancer Potential
Benzothiazole derivatives are often explored for their anticancer properties. Studies have shown that modifications in the benzothiazole structure can enhance cytotoxicity against cancer cell lines. For example, certain derivatives have demonstrated the ability to inhibit tumor growth in vitro and in vivo, suggesting that the compound may have potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, compounds with similar structures have been identified as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. The Ki value for some derivatives against DHFR has been reported at 0.002 μM, showcasing their strong inhibitory potential .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound highlights the importance of specific functional groups in enhancing biological activity:
- Benzothiazole Ring : Contributes to antimicrobial and anticancer activities.
- Nitro Group : Plays a crucial role in the reactivity and interaction with biological targets.
- Pyridinylmethyl Group : Enhances solubility and bioavailability, potentially improving pharmacokinetic properties.
Synthetic Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of Benzothiazole Ring : Initial formation through condensation reactions.
- Nitration : Introduction of the nitro group via electrophilic nitration.
- Pyridinylmethyl Group Attachment : Achieved through nucleophilic substitution.
- Formation of Benzamide Linkage : Final coupling under mild conditions to prevent degradation of sensitive groups .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
Q & A
Q. Methodological
- Catalyst screening : Rh-catalyzed C-H amidation improves regioselectivity for benzamide derivatives (yield: 85–92%) .
- Inert atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., coupling with benzoyl chlorides) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for intermediates .
How do hydrogen bonding and tautomerism affect crystallographic characterization?
Q. Advanced
- Intermolecular H-bonds (e.g., N–H⋯N, C–H⋯O) stabilize crystal lattices, as shown in centrosymmetric dimers ().
- Tautomer dynamics : Use variable-temperature XRD to track proton transfer (e.g., keto-enol equilibria) .
- Graph-set analysis : Classify H-bond patterns (e.g., R₂²(8) motifs) to predict crystal packing .
What in silico approaches prioritize derivatives for biological testing?
Q. Advanced
- Molecular docking : Screen against targets (e.g., COX-2 or PFOR enzymes) using AutoDock Vina. Derivatives with pyridylmethyl groups show stronger binding (ΔG ≈ -9.2 kcal/mol) .
- QSAR models : Correlate logP values (1.5–3.0) with bioavailability using partial least squares regression .
- ADMET prediction : Use SwissADME to filter compounds with favorable pharmacokinetics (e.g., BBB permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
